molecular formula C25H36O7 B000060 Ugaferine CAS No. 63026-58-4

Ugaferine

Cat. No.: B000060
CAS No.: 63026-58-4
M. Wt: 448.5 g/mol
InChI Key: JOMAEHBZUXNYRX-DHDCSXOGSA-N
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Description

Ugaferine is a terpenoid complex ester derived from plants of the Umbelliferae family. It is known for its estrogenic activity and has a molecular formula of C25H36O7

Scientific Research Applications

Ugaferine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its estrogenic activity and potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in hormone-related conditions.

    Industry: Utilized in the production of various chemical products due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ugaferine can be synthesized through several chemical reactions involving benzoic acid derivatives and terpenoid precursors. The synthesis typically involves esterification reactions under controlled conditions to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes stringent quality control measures to maintain the compound’s purity and efficacy. The production is carried out in cleanroom environments to prevent contamination.

Chemical Reactions Analysis

Types of Reactions

Ugaferine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the ester groups in this compound.

    Substitution: this compound can participate in substitution reactions, particularly involving its ester groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity.

Major Products

Mechanism of Action

Ugaferine exerts its effects primarily through its interaction with estrogen receptors. It binds to these receptors, mimicking the action of natural estrogens and influencing various cellular pathways. This interaction can modulate gene expression and affect cellular proliferation and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A natural estrogen with similar receptor-binding properties.

    Phytoestrogens: Plant-derived compounds with estrogen-like activity.

    Synthetic Estrogens: Man-made compounds designed to mimic natural estrogens.

Uniqueness of Ugaferine

This compound is unique due to its specific chemical structure, which allows it to interact with estrogen receptors in a distinct manner. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[(6Z)-2-hydroxy-6,10-dimethyl-3-propan-2-yl-11-oxabicyclo[8.1.0]undec-6-en-4-yl] 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O7/c1-14(2)20-17(11-15(3)9-8-10-25(4)23(32-25)21(20)26)31-24(27)16-12-18(28-5)22(30-7)19(13-16)29-6/h9,12-14,17,20-21,23,26H,8,10-11H2,1-7H3/b15-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMAEHBZUXNYRX-DHDCSXOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2(C(O2)C(C(C(C1)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/CCC2(C(O2)C(C(C(C1)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801346481
Record name Ugaferin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63026-58-4
Record name Ugaferin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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